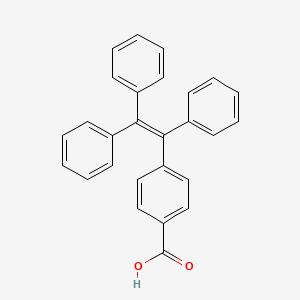

4-(1,2,2-Triphenylvinyl)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2,2-triphenylethenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQULXPMSUDNFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(1,2,2-Triphenylvinyl)benzoic Acid CAS number

An In-Depth Technical Guide to 4-(1,2,2-Triphenylvinyl)benzoic Acid: A Cornerstone of Aggregation-Induced Emission Technology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, identified by the CAS Number 197153-87-0 , is a pivotal organic compound at the forefront of advanced materials science and biomedical research.[1][2] As a derivative of tetraphenylethylene (TPE), its molecular architecture is the foundation for its most celebrated property: Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from fluorescence quenching in aggregate or solid states, this molecule exhibits enhanced luminescence, making it an invaluable tool for applications demanding high-performance emission in realistic, condensed-phase environments. This guide provides a senior-level perspective on its core principles, synthesis, and multifaceted applications, offering field-proven insights for professionals in drug development and materials innovation.

Part 1: Molecular Profile and Physicochemical Properties

The unique characteristics of this compound stem from its hybrid structure: a propeller-shaped TPE core that prevents π–π stacking in the solid state and a reactive benzoic acid group that serves as a versatile handle for chemical modification.[1][3] This combination allows it to be a powerful standalone luminogen and a foundational building block for more complex functional molecules.[4][5]

| Property | Value | Source(s) |

| CAS Number | 197153-87-0 | [1][][7] |

| Molecular Formula | C₂₇H₂₀O₂ | [1][2][5] |

| Molecular Weight | ~376.5 g/mol | [1][5][][8] |

| IUPAC Name | This compound | [2] |

| Physical Form | Solid (typically off-white powder) | [4][9] |

| Purity | Typically ≥95-98% | [2] |

| Storage | Room temperature, inert atmosphere, protected from light | [7] |

Part 2: The Mechanism of Aggregation-Induced Emission (AIE)

The defining feature of this molecule is its AIE characteristic, a concept that fundamentally challenges the phenomenon of aggregation-caused quenching (ACQ) seen in traditional planar dyes.[10]

The Causality Behind AIE: In dilute solutions, the phenyl rings of the TPE core undergo constant, low-energy intramolecular rotation and vibration. When the molecule is excited by light, this rotational motion provides an efficient non-radiative pathway for the excited state to decay back to the ground state, resulting in weak or no fluorescence.[10]

However, upon aggregation—either in a poor solvent, in the solid state, or when bound to a biological target—the physical constraints of the environment severely restrict these intramolecular rotations (a mechanism known as RIR).[10][11] This blockage of the non-radiative decay channel forces the excited state to release its energy through radiative means, leading to a dramatic "turn-on" of intense fluorescence.[11]

Caption: The "Off-On" switching mechanism of Aggregation-Induced Emission (AIE).

Part 3: Synthesis and Purification Protocol

The synthesis of this compound is a well-established organometallic procedure. The protocol below is a self-validating system where successful carboxylation is contingent on the rigorous exclusion of atmospheric water and CO₂, which would otherwise quench the organolithium intermediate.

Experimental Protocol: Synthesis via Lithiation and Carboxylation

This method proceeds in two critical stages: formation of an organolithium reagent from a brominated precursor, followed by quenching with solid carbon dioxide (dry ice) to form the carboxylate salt.

Step 1: Preparation of the Organolithium Intermediate

-

Add the starting material, 2-(4-bromophenyl)-1,1,2-triphenylethylene (1.0 eq), to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

-

Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.[4]

-

Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the starting material.[4]

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium species.

-

Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe over 15 minutes. A color change is typically observed, indicating the formation of the aryllithium reagent.

-

Stir the reaction at -78 °C for 1 hour to ensure complete halogen-metal exchange.

Step 2: Carboxylation and Workup

-

While maintaining the -78 °C temperature, add a generous excess of crushed dry ice directly to the reaction flask.[4] The dry ice serves as the carbon source for the carboxylic acid. An excess is used to ensure the reaction goes to completion and to maintain the low temperature.

-

Allow the mixture to slowly warm to room temperature. As the dry ice sublimes, the reaction will proceed until no more gas evolves.[4]

-

Quench the reaction by slowly adding dilute hydrochloric acid (1M HCl) until the solution is acidic (pH ~2).[4] This protonates the carboxylate salt to form the desired benzoic acid product.

-

Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate (3x).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

Step 3: Purification

-

The crude solid is purified via silica gel column chromatography using a gradient eluent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.[4]

-

Alternatively, for higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be employed.[12] The purity of the final product should be verified by NMR spectroscopy and melting point analysis.

Caption: Workflow for the synthesis and purification of the target compound.

Part 4: Core Applications in Drug Development and Research

The true power of this compound lies in its adaptability. The TPE core provides the AIE-based reporting, while the benzoic acid group provides the anchor for covalent modification, enabling its use in a wide array of advanced applications.

Fluorescent Chemosensors

TPE derivatives are exceptional platforms for creating "turn-on" fluorescent sensors.[13][14] The carboxylic acid moiety can be readily converted to an ester or amide, allowing it to be coupled with specific recognition units (e.g., crown ethers for metal ions, boronic acids for sugars) to create highly selective probes for a diverse range of analytes.[13][15]

Principle of Operation: The sensor is designed to be soluble and non-fluorescent in the analytical medium. Upon binding to its specific target analyte, the sensor-analyte complex undergoes aggregation or a conformational change that restricts intramolecular rotation, activating bright AIE fluorescence. This provides a clear, low-background signal for sensitive detection.[3][16]

Caption: A generalized workflow for AIE-based "turn-on" analyte sensing.

High-Contrast Bio-imaging

In drug development, visualizing cellular processes and drug delivery pathways is paramount. AIE luminogens (AIEgens) are ideal for bio-imaging due to their high signal-to-noise ratio, photostability, and low toxicity.[17][18] The carboxylic acid group of this compound can be activated (e.g., with EDC/NHS) and conjugated to biomolecules such as antibodies, peptides, or aptamers. This allows for the targeted labeling and imaging of specific cells or subcellular organelles, like lipid droplets.[19][20]

Trustworthiness of the Protocol: Unlike conventional dyes that may photobleach or show blinking, the AIEgen's fluorescence is stable and continuous as long as it remains in its aggregated or bound state, providing reliable and quantifiable data for cell tracking, tumor imaging, and monitoring therapeutic response.[17]

Advanced and Functional Materials

Beyond biological applications, this molecule is a key building block for creating novel functional materials. It can be used as an organic linker to synthesize Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).[21] These porous materials can have embedded AIE properties, making them suitable for applications in chemical sensing, catalysis, and gas storage. Furthermore, its derivatives are explored for use in high-efficiency Organic Light-Emitting Diodes (OLEDs).[10]

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is an enabling platform technology. Its robust and bright Aggregation-Induced Emission, coupled with a synthetically versatile functional group, provides researchers with a powerful tool to solve longstanding challenges in sensing, imaging, and materials science. The continued development of novel derivatives based on this core structure promises to yield next-generation smart materials for point-of-care diagnostics, targeted theranostics that combine imaging and therapy, and more efficient optoelectronic devices. As our understanding of the structure-property relationships in AIE systems deepens, the innovative applications for this remarkable molecule will undoubtedly continue to expand.

References

-

Goswami, S., et al. (2017). Tetraphenylethylene-Based AIE-Active Probes for Sensing Applications. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

Goswami, S., et al. (2018). Tetraphenylethylene-Based AIE-Active Probes for Sensing Applications. PubMed. Retrieved from [Link]

-

4-(1,2,2-triphenyl vinyl)benzoic acid. (2024). ChemBK. Retrieved from [Link]

-

Kumar, M., et al. (2022). Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis. PubMed Central. Retrieved from [Link]

-

Tetraphenylethylene[2]arene: synthesis, structure, and sensing of I−. (n.d.). RSC Publishing. Retrieved from [Link]

-

Aggregation-induced emission tetraphenylethylene derivative as optical sensor for ammonia detection. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

What Leads to Aggregation-Induced Emission?. (2022). ACS Publications. Retrieved from [Link]

-

This compound | C27H20O2. (n.d.). PubChem. Retrieved from [Link]

-

4-(1,2,2-triphenyl vinyl)benzoic acid. (n.d.). CD Bioparticles. Retrieved from [Link]

-

Aggregation-induced emission, self-assembly, and electroluminescence of 4,4'-bis(1,2,2-triphenylvinyl)biphenyl. (n.d.). PubMed. Retrieved from [Link]

-

Aggregation induced emission (AIE) characteristics and main working mechanism for AIE: Restriction of intramolecular rotation. (n.d.). Journal of Research in Chemistry. Retrieved from [Link]

-

4-(1,2,2-triphenyl vinyl)benzoic acid CAS NO.197153-87-0. (n.d.). LookChem. Retrieved from [Link]

-

Your Trusted Source for this compound: Price and Purity. (2025). Medium. Retrieved from [Link]

-

Aggregation-induced emission, self-assembly, and electroluminescence of 4,4′-bis(1,2,2-triphenylvinyl)biphenyl. (n.d.). ResearchGate. Retrieved from [Link]

-

Photoacoustic Imaging: Contrast Agents and Their Biomedical Applications. (n.d.). PubMed - NIH. Retrieved from [Link]

-

Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. (2022). MDPI. Retrieved from [Link]

-

Biogenic Imaging Contrast Agents. (n.d.). PubMed Central - NIH. Retrieved from [Link]

-

Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (2022). DiVA portal. Retrieved from [Link]

-

Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Purification of benzoic acid. (n.d.). Google Patents.

-

Re-engineered imaging agent using biomimetic approaches. (n.d.). PubMed Central - NIH. Retrieved from [Link]

Sources

- 1. This compound - Taskcm [taskcm.com]

- 2. This compound 95% | CAS: 197153-87-0 | AChemBlock [achemblock.com]

- 3. Tetraphenylethene-Based Fluorescent Chemosensor with Mechanochromic and Aggregation-Induced Emission (AIE) Properties for the Selective and Sensitive Detection of Hg2+ and Ag+ Ions in Aqueous Media: Application to Environmental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 4-(1,2,2-triphenyl vinyl)benzoic acid | 197153-87-0 [chemicalbook.com]

- 7. 4-(1,2,2-triphenyl vinyl)benzoic acid, CasNo.197153-87-0 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 8. This compound | C27H20O2 | CID 85750619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(1,2,2-triphenyl vinyl)benzoic acid, CasNo.197153-87-0 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]

- 10. chemistryjournal.net [chemistryjournal.net]

- 11. Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Tetraphenylethylene-Based AIE-Active Probes for Sensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tetraphenylethylene[3]arene: synthesis, structure, and sensing of I− - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Photoacoustic Imaging: Contrast Agents and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biogenic Imaging Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. diva-portal.org [diva-portal.org]

- 20. Re-engineered imaging agent using biomimetic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 4-(1,2,2-triphenyl vinyl)benzoic acid - CD Bioparticles [cd-bioparticles.net]

An In-Depth Technical Guide to 4-(1,2,2-Triphenylvinyl)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1,2,2-Triphenylvinyl)benzoic acid, a prominent member of the tetraphenylethylene (TPE) family of molecules. Esteemed for its unique photophysical properties, this compound serves as a critical building block in the development of advanced materials and biomedical probes. This document will delve into its fundamental characteristics, a detailed synthesis protocol, and its applications, with a focus on the underlying scientific principles.

Core Molecular Profile

This compound is an organic compound that features a tetraphenylethylene core functionalized with a carboxylic acid group. This structure is instrumental to its most notable characteristic: Aggregation-Induced Emission (AIE).

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are crucial for experimental design, from solvent selection to purification and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₀O₂ | [1][2][3] |

| Molecular Weight | 376.45 g/mol | [4] |

| CAS Number | 197153-87-0 | [1][3][4][5][6] |

| IUPAC Name | 4-(1,2,2-triphenylethenyl)benzoic acid | [2] |

| Physical Form | Solid | [5] |

| Purity | Typically ≥95-98% | [1][3][5] |

Structural Representation

The molecular structure consists of four phenyl rings attached to a central ethylene double bond. One of the phenyl rings is substituted with a para-benzoic acid group.

Caption: 2D Chemical Structure of this compound.

The Phenomenon of Aggregation-Induced Emission (AIE)

Conventional fluorescent molecules often suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ), where their fluorescence intensity diminishes in high concentrations or in the solid state. In contrast, AIE luminogens (AIEgens) such as this compound exhibit the opposite behavior. They are weakly emissive when dissolved in good solvents but become highly luminescent upon aggregation.[7][8]

The underlying mechanism for this is the Restriction of Intramolecular Motion (RIM) .[7][8] In dilute solutions, the phenyl rings of the TPE core can undergo low-frequency rotational and vibrational motions, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. When the molecules aggregate in a poor solvent or in the solid state, these intramolecular motions are physically hindered. This blockage of non-radiative decay channels forces the excited state to decay radiatively, resulting in a strong fluorescent emission.

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process. A common route involves a Grignard reaction followed by an acid-catalyzed dehydration, and finally, the introduction of the carboxylic acid group. A more direct method described involves the reaction of 2-(4-bromophenyl)-1,1,2-triphenylethylene with n-butyllithium and subsequent quenching with dry ice (solid CO₂).[9]

Experimental Protocol: Synthesis

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Step 1: Lithiation of 2-(4-bromophenyl)-1,1,2-triphenylethylene

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add 2-(4-bromophenyl)-1,1,2-triphenylethylene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via syringe.

-

Stir the mixture at -78 °C for 1 hour to ensure complete formation of the organolithium intermediate.

Step 2: Carboxylation

-

While maintaining the temperature at -78 °C, add an excess of freshly crushed dry ice to the reaction mixture in small portions.

-

Allow the reaction to slowly warm to room temperature, during which the mixture will effervesce as the dry ice sublimes and reacts.

-

Once the gas evolution ceases, quench the reaction by the slow addition of dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

Step 3: Work-up and Purification

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel using a gradient of n-hexane/ethyl acetate to afford this compound as an off-white solid.[9]

Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show characteristic aromatic proton signals, and the carboxylic acid proton will appear as a broad singlet. ¹³C NMR will confirm the presence of the quaternary vinyl carbons, the carboxyl carbon, and the distinct aromatic carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : Key vibrational bands include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=C stretching bands for the aromatic rings and vinyl group.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) or other soft ionization techniques will show the molecular ion peak corresponding to the calculated molecular weight.

-

Photoluminescence Spectroscopy : To verify the AIE properties, emission spectra are recorded in a good solvent (e.g., THF) and in a solvent/non-solvent mixture (e.g., THF/water) to induce aggregation. A significant enhancement in fluorescence intensity should be observed in the aggregated state.

Applications in Research and Development

The unique properties of this compound make it a versatile platform for various applications. The carboxylic acid group serves as a convenient anchor for further chemical modification, allowing it to be conjugated to a wide range of molecules.[1][9][10]

Biomedical Imaging and Sensing

The AIE properties are highly advantageous for biological applications.[8] AIEgens offer a high signal-to-noise ratio, as they are non-emissive in the aqueous biological environment until they bind to or accumulate in their target, inducing aggregation and "lighting up".[8] The carboxylic acid functionality can be used to couple the molecule to biomolecules such as peptides, antibodies, or DNA, creating targeted fluorescent probes for bioimaging and diagnostics.[9][11]

Development of Luminescent Materials

This compound is a key building block for creating novel supramolecular structures and polymers with luminescent properties.[11] By incorporating the TPE-benzoic acid moiety into polymer backbones or metal-organic frameworks (MOFs), materials with applications in organic light-emitting diodes (OLEDs), chemical sensors, and stimuli-responsive systems can be developed.

Theranostics

The field of theranostics combines therapy and diagnostics. AIEgens like this compound are being explored for photoacoustic imaging and photodynamic therapy.[12][13] The aggregation of these molecules can enhance their photoacoustic signal, and upon irradiation, they can generate reactive oxygen species to induce cell death in a targeted manner.

Caption: Applications derived from the core properties of the molecule.

Conclusion

This compound is more than just a chemical compound; it is a powerful tool in the arsenal of chemists, materials scientists, and biomedical researchers. Its defining feature, aggregation-induced emission, overcomes the limitations of traditional fluorophores, opening new avenues for high-contrast imaging and sensing. The presence of a versatile carboxylic acid handle ensures its broad applicability as a foundational building block for more complex and functional systems. As research continues, the full potential of this and other AIEgens will undoubtedly lead to significant advancements across multiple scientific disciplines.

References

- This compound. Taskcm.

- This compound | C27H20O2 | CID 85750619. PubChem.

- This compound 95% | CAS: 197153-87-0. AChemBlock.

- CAS 197153-87-0 this compound. BOC Sciences.

- 4-(1,2,2-triphenyl vinyl)benzoic acid. ChemBK.

- This compound | 197153-87-0. Sigma-Aldrich.

- 4-(1,2,2-三苯基乙烯基)苯甲酸 | CAS 197153-87-0.

- 4-(1,2,2-triphenyl vinyl)benzoic acid | 197153-87-0. ChemicalBook.

- The Rise of AIE Luminogens: Understanding Aggregation-Induced Emission and Its Applic

- Molecular Design and Biomedical Application of AIEgens with Photochemical Activity. Chemical & Biomedical Imaging.

- Major applications of AIE molecules in the biomedical field.

- Supramolecular materials based on AIE luminogens (AIEgens)

- Fluorogens with Aggregation Induced Emission: Ideal Photoacoustic Contrast Reagents Due to Intramolecular Rot

- 4-(1,2,2-triphenyl vinyl)benzoic acid CAS NO.197153-87-0. Guidechem.

Sources

- 1. This compound - Taskcm [taskcm.com]

- 2. This compound | C27H20O2 | CID 85750619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 95% | CAS: 197153-87-0 | AChemBlock [achemblock.com]

- 4. 4-(1,2,2-三苯基乙烯基)苯甲酸 | CAS 197153-87-0 | 4-(1,2,2-Triphenyl vinyl)benzoic acid | 中磊新材 [catsyn.com]

- 5. This compound | 197153-87-0 [sigmaaldrich.com]

- 6. lidepharma.lookchem.com [lidepharma.lookchem.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. 4-(1,2,2-triphenyl vinyl)benzoic acid | 197153-87-0 [chemicalbook.com]

- 11. Supramolecular materials based on AIE luminogens (AIEgens): construction and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorogens with Aggregation Induced Emission: Ideal Photoacoustic Contrast Reagents Due to Intramolecular Rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(1,2,2-Triphenylvinyl)benzoic Acid synthesis route

An In-depth Technical Guide to the Synthesis of 4-(1,2,2-Triphenylvinyl)benzoic Acid

Introduction

This compound is a derivative of tetraphenylethylene (TPE), a cornerstone molecule in the field of materials science. TPE and its derivatives are renowned for a unique photophysical phenomenon known as Aggregation-Induced Emission (AIE).[1] Unlike conventional fluorophores that suffer from fluorescence quenching in the aggregated or solid state, AIE luminogens (AIEgens) are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[1][2] This property arises from the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and opens up a radiative pathway for excited state relaxation.

The presence of the carboxylic acid functional group on the TPE core makes this compound a particularly versatile building block, or "linker," for creating more complex supramolecular structures.[2][3] It serves as a critical component in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), where the TPE unit imparts fluorescence and the carboxylate group coordinates to metal centers or forms covalent bonds with other organic linkers.[2][4] These materials have significant potential in applications such as chemical sensing, bio-imaging, and optoelectronics.[2][5] This guide provides a detailed, scientifically-grounded overview of a primary synthesis route for this important compound, intended for researchers and professionals in chemistry and drug development.

Retrosynthetic Analysis and Strategy

A robust synthesis strategy for this compound involves a two-stage approach. The core objective is to first construct a functionalized tetraphenylethylene scaffold and then introduce the carboxylic acid moiety.

Our retrosynthetic analysis identifies 1-bromo-4-(1,2,2-triphenylvinyl)benzene as a key intermediate. This aryl bromide provides a reactive handle for the introduction of the carboxyl group via a well-established organometallic pathway. The aryl bromide itself can be synthesized through several methods, with one of the most effective being the McMurry coupling reaction, which is adept at forming sterically hindered alkenes like TPE.[6] This cross-coupling reaction would involve benzophenone and a substituted benzophenone.

The overall synthetic strategy is therefore:

-

Stage 1: Synthesis of the Aryl Bromide Precursor. An unsymmetrical McMurry coupling between benzophenone and 4-bromobenzophenone to form 1-bromo-4-(1,2,2-triphenylvinyl)benzene.

-

Stage 2: Carboxylation. Conversion of the aryl bromide to the target carboxylic acid via a lithium-halogen exchange followed by quenching with an electrophilic carbon source (CO₂).[7]

Stage 1: Synthesis of 1-Bromo-4-(1,2,2-triphenylvinyl)benzene via McMurry Coupling

The McMurry reaction is a powerful method for the reductive coupling of two ketone or aldehyde molecules to form an alkene.[8] It is particularly effective for synthesizing sterically crowded double bonds, such as the central bond in tetraphenylethylene.[9] The reaction utilizes a low-valent titanium species, typically generated in situ by reducing titanium(III) or titanium(IV) chloride with a reducing agent like zinc powder.[6]

Causality and Mechanistic Insight

The reaction proceeds in two main stages.[8] First, the low-valent titanium species acts as a single-electron donor, reducing the carbonyl groups of the ketones to form a pinacolate (1,2-diolate) complex coordinated to the titanium. The second stage involves the deoxygenation of this pinacolate intermediate, driven by the high oxophilicity of titanium, to yield the final alkene product. For an unsymmetrical coupling, such as between benzophenone and 4-bromobenzophenone, three products are possible: the desired cross-coupled product, and two homo-coupled side products (tetraphenylethylene and 4,4'-dibromotetraphenylethylene). The product distribution can be influenced by reaction conditions, but purification via column chromatography is typically required to isolate the desired compound.

Experimental Protocol: McMurry Cross-Coupling

This protocol is a representative procedure adapted from literature methods for TPE synthesis.[6][9]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and assembled hot under a stream of dry nitrogen to prevent moisture contamination.

-

Reagent Preparation: In the flask, place zinc dust (4.0 eq) and add anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The THF must be freshly distilled from sodium/benzophenone to ensure it is anhydrous, as the reaction is highly sensitive to water.[9]

-

Formation of Low-Valent Titanium: Cool the stirred suspension of zinc in THF to 0 °C using an ice bath. Slowly add titanium tetrachloride (TiCl₄, 2.0 eq) dropwise via the dropping funnel. The mixture will turn from a yellow/orange color to black, indicating the formation of the low-valent titanium species.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours to ensure complete formation of the active catalytic species.

-

Carbonyl Addition: Prepare a solution of benzophenone (1.0 eq) and 4-bromobenzophenone (1.0 eq) in anhydrous THF. After the reflux period, cool the titanium suspension to room temperature and add the ketone solution dropwise.

-

Reaction: Heat the resulting mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench by slowly adding aqueous potassium carbonate (K₂CO₃) solution. Filter the mixture through a pad of Celite to remove the titanium oxides.

-

Extraction and Purification: Extract the aqueous filtrate with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to isolate the desired 1-bromo-4-(1,2,2-triphenylvinyl)benzene.

| Reagent | Molar Eq. | Purpose | Key Considerations |

| Zinc Dust (Zn) | 4.0 | Reducing agent | Must be activated if oxidized. |

| Titanium Tetrachloride (TiCl₄) | 2.0 | Titanium source | Highly corrosive and moisture-sensitive. |

| Tetrahydrofuran (THF) | Solvent | Reaction medium | Must be rigorously dried.[9] |

| Benzophenone | 1.0 | Carbonyl substrate | Starting material. |

| 4-Bromobenzophenone | 1.0 | Carbonyl substrate | Starting material. |

Stage 2: Carboxylation via Lithium-Halogen Exchange

The conversion of the aryl bromide intermediate to the final carboxylic acid product is efficiently achieved through a lithium-halogen exchange reaction, followed by quenching with carbon dioxide (in the form of dry ice).[7] This is a classic and reliable method for forming carbon-carbon bonds and introducing carboxyl groups onto aromatic rings. An alternative, though sometimes less reactive, method involves the formation of a Grignard reagent, which also reacts with CO₂ to yield a carboxylic acid.[10][11]

Causality and Mechanistic Insight

The reaction is initiated by adding an organolithium reagent, typically n-butyllithium (n-BuLi), to the aryl bromide at low temperature (-78 °C). The highly polarized C-Li bond of n-BuLi facilitates the exchange of the bromine atom on the aromatic ring with lithium, forming a new, highly nucleophilic aryllithium species. This intermediate is then treated with an excess of solid carbon dioxide. The nucleophilic carbon of the aryllithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. A final aqueous acidic workup protonates the carboxylate to yield the desired this compound.[7] The low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate.

Experimental Protocol: Carboxylation

This protocol is based on the procedure described by ChemBK.[7]

-

Apparatus Setup: Use a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet.

-

Dissolution: Place the purified 1-bromo-4-(1,2,2-triphenylvinyl)benzene (1.0 eq) into the flask. Purge the flask with dry nitrogen several times, then add anhydrous THF via syringe to dissolve the starting material.

-

Lithiated: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (typically 2.5 M in hexanes, 1.1 eq) dropwise via syringe over 15-20 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Carboxylation: Add a generous excess of freshly crushed dry ice to the reaction mixture in one portion. The reaction is exothermic and will cause some sublimation of the CO₂.

-

Warming and Quenching: Allow the mixture to slowly warm to room temperature. The reaction is complete when CO₂ evolution ceases. Quench the reaction by carefully adding dilute hydrochloric acid (HCl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Collect the organic phase.

-

Purification: Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified further by column chromatography or recrystallization to yield the final product as a solid.[7]

| Reagent | Molar Eq. | Purpose | Key Considerations |

| 1-Bromo-4-(1,2,2-triphenylvinyl)benzene | 1.0 | Starting material | Must be pure and dry. |

| n-Butyllithium (n-BuLi) | 1.1 | Lithiating agent | Pyrophoric and moisture-sensitive. |

| Carbon Dioxide (Dry Ice) | Excess | Carbon source | Must be freshly crushed and used in excess. |

| Tetrahydrofuran (THF) | Solvent | Reaction medium | Must be anhydrous. |

| Hydrochloric Acid (HCl) | Excess | Proton source | Used in workup to protonate the carboxylate. |

Purification and Characterization

The final product, being a carboxylic acid, can often be purified effectively by recrystallization.[12] The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not at room temperature, allowing for the formation of pure crystals upon cooling.[13] Common solvents for recrystallizing benzoic acid derivatives include water, ethanol, or mixtures of hexane and ethyl acetate.[7][12] If impurities are persistent, silica gel column chromatography is the preferred method.

Final product identity and purity should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the aromatic and vinyl protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The molecular formula is C₂₇H₂₀O₂ with a molecular weight of 376.45 g/mol .[14][15]

-

Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process that combines a McMurry coupling to build the core TPE framework with a subsequent lithium-halogen exchange and carboxylation to install the acid functionality. This approach leverages well-understood, high-yielding reactions to construct a valuable AIE-active building block. Careful attention to anhydrous conditions, particularly during the McMurry and organolithium steps, is paramount to achieving a successful outcome. The resulting molecule serves as a powerful tool for the rational design and construction of advanced functional materials for a wide range of scientific applications.

References

-

Wikipedia. McMurry reaction. [Link]

-

Kumar, S., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega. [Link]

-

Yusuf, Y., et al. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. Results in Chemistry. [Link]

-

ACS Publications. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega. [Link]

-

ChemBK. (2024). 4-(1,2,2-triphenyl vinyl)benzoic acid. [Link]

-

Park, J., et al. (2018). Synthesis of tetraphenylethylene-based conjugated microporous polymers for detection of nitroaromatic explosive compounds. RSC Advances. [Link]

-

Bura, T., et al. (2021). Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications. Molecules. [Link]

-

Jana, D., & Ghorai, B. K. (2012). Synthesis and aggregation-induced emission properties of tetraphenylethylene-based oligomers containing triphenylethylene moiety. FAO AGRIS. [Link]

-

Patsnap Eureka. Preparing methods of tetraphenylethylene-based carboxylic acid organic ligand and complexes of ligand. [Link]

-

Gherghel, V. G., et al. (2021). Salts and Co-Crystalline Assemblies of Tetra(4-Pyridyl)Ethylene with Di-Carboxylic Acids. Molecules. [Link]

-

PubChem. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Tetraphenylethylene Carboxylic Acids: Building Blocks for Future Technologies. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Cariou, K., et al. (2019). Synthesis and Properties of BODIPY Appended Tetraphenylethylene Scaffolds as Photoactive Arrays. Chemistry. [Link]

-

Kedrowski, B. (2020). Grignard Reaction Experiment Part 1, Prelab. YouTube. [Link]

-

All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]

-

The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

-

TSI Journals. The Grignard synthesis of triphenylmethanol. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Taskcm [taskcm.com]

- 4. Preparing methods of tetraphenylethylene-based carboxylic acid organic ligand and complexes of ligand - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis and Properties of BODIPY Appended Tetraphenylethylene Scaffolds as Photoactive Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. McMurry reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. tsijournals.com [tsijournals.com]

- 12. rsc.org [rsc.org]

- 13. youtube.com [youtube.com]

- 14. This compound | C27H20O2 | CID 85750619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | 197153-87-0 [sigmaaldrich.com]

Properties of 4-(1,2,2-Triphenylvinyl)benzoic Acid

An In-depth Technical Guide on 4-(1,2,2-Triphenylvinyl)benzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a prominent member of the tetraphenylethylene family of molecules renowned for its quintessential aggregation-induced emission (AIE) properties. We will delve into its fundamental chemical and photophysical characteristics, explore its synthesis, and discuss its burgeoning applications in fields ranging from biomedical imaging to materials science. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile fluorophore.

Introduction: The Paradigm Shift of Aggregation-Induced Emission

For decades, the utility of many organic fluorophores was hampered by a phenomenon known as aggregation-caused quenching (ACQ). In concentrated solutions or the solid state, these molecules would exhibit significantly diminished or entirely quenched fluorescence, precluding their use in many practical applications. The discovery of aggregation-induced emission (AIE) by Professor Ben Zhong Tang's group in 2001 marked a paradigm shift in the field of luminescent materials. AIE-active molecules, or AIEgens, exhibit the opposite behavior: they are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. This "light-up" characteristic has unlocked a plethora of new opportunities in various scientific and technological domains.

At the heart of this molecular revolution is this compound. Its molecular architecture, comprising a tetraphenylethylene core functionalized with a carboxylic acid group, bestows upon it a unique and powerful combination of properties. This guide offers an in-depth exploration of this remarkable molecule.

Synthesis and Characterization

The synthesis of this compound is a well-established, multi-step process. A robust and commonly employed synthetic strategy is centered around the McMurry reaction, a powerful method for the reductive coupling of carbonyl compounds to yield alkenes.

Synthetic Protocol: A Validated Approach

The provision of a reliable synthetic protocol is crucial for ensuring the high purity of the final compound, which is a prerequisite for reproducible and accurate experimental outcomes. The following is a widely accepted and validated method for the synthesis of this compound.

Step 1: Synthesis of (4-bromophenyl)(phenyl)methanone.

-

This initial step typically involves a Friedel-Crafts acylation reaction. Bromobenzene is acylated with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane.

Step 2: Synthesis of 1-(4-bromophenyl)-1,2,2-triphenylethan-1-ol.

-

The ketone synthesized in the previous step is then treated with an excess of a Grignard reagent, typically phenylmagnesium bromide. This nucleophilic addition to the carbonyl carbon results in the formation of the corresponding tertiary alcohol.

Step 3: Synthesis of 1-bromo-4-(1,2,2-triphenylvinyl)benzene.

-

The tertiary alcohol is subsequently subjected to an acid-catalyzed dehydration reaction. This step is critical as it leads to the formation of the tetraphenylethylene core structure.

Step 4: Synthesis of this compound.

-

In the final step, the bromo-substituted tetraphenylethylene derivative is converted to the desired carboxylic acid. This is commonly achieved via a lithium-halogen exchange reaction followed by quenching with solid carbon dioxide (dry ice). An acidic workup then yields this compound.

Rigorous purification, often involving column chromatography and recrystallization, is essential at each stage of this synthesis to ensure the high purity of the final product.

Core Properties: Elucidating the AIE Mechanism

The most defining feature of this compound is its aggregation-induced emission. This intriguing photophysical phenomenon is rationalized by the restriction of intramolecular motions (RIM) in the aggregated state.

Photophysical Properties

In dilute solutions of good solvents, such as tetrahydrofuran (THF), this compound is essentially non-fluorescent. This is attributed to the fact that the phenyl rings attached to the vinyl core can undergo low-frequency rotational and vibrational motions. These motions provide efficient non-radiative pathways for the dissipation of energy from the excited state.

Conversely, when a poor solvent, such as water, is introduced into the THF solution, the hydrophobic AIEgen molecules begin to aggregate. Within these aggregates, the intramolecular rotations of the phenyl rings are sterically hindered. This physical constraint blocks the non-radiative decay channels, compelling the excited state to decay via a radiative pathway, which manifests as strong fluorescence emission.

Table 1: Photophysical

| Property | Value (in THF) | Value (in THF/Water mixture, 90% water) |

| Absorption Maximum (λabs) | ~310 nm | ~315 nm |

| Emission Maximum (λem) | Not significant | ~460 nm |

| Quantum Yield (ΦF) | < 0.01 | > 0.6 |

Note: The values presented are typical and may exhibit slight variations depending on the specific experimental conditions.

The Restriction of Intramolecular Motion (RIM) Mechanism

The RIM mechanism is the fundamental principle that underpins the AIE effect observed in tetraphenylethylene and its derivatives. The diagram below provides a visual representation of this mechanism.

Caption: The Restriction of Intramolecular Motion (RIM) mechanism.

Applications in Research and Development

The distinctive "light-up" characteristic of this compound upon aggregation renders it an exceptionally valuable tool across a multitude of scientific disciplines. The presence of the carboxylic acid group provides a versatile chemical handle for further functionalization and bioconjugation.

Biomedical Imaging and Sensing

The AIE properties of this molecule are particularly well-suited for biological applications. In aqueous biological media, AIEgens can exhibit selective fluorescence enhancement upon binding to specific biological targets or accumulating within particular cellular organelles, thereby affording a high signal-to-noise ratio.

Experimental Workflow: Cellular Imaging

Unlocking Luminescence: A Technical Guide to the Aggregation-Induced Emission (AIE) Mechanism of Tetraphenylethylene Derivatives

Introduction: A Paradigm Shift in Luminescence

For decades, the field of luminescent materials was constrained by a fundamental limitation known as aggregation-caused quenching (ACQ).[1][2] This phenomenon, where fluorescent molecules lose their emissive properties at high concentrations or in the solid state due to π-π stacking interactions, severely hampered their application in areas requiring strong solid-state emitters.[1][3] In 2001, a groundbreaking discovery by Professor Ben Zhong Tang and his colleagues introduced a completely opposite and counterintuitive phenomenon: Aggregation-Induced Emission (AIE).[4][5] Molecules exhibiting AIE, termed AIE luminogens (AIEgens), are non-emissive or weakly fluorescent when molecularly dissolved but become highly luminescent upon aggregation.[4][6]

At the forefront of this discovery is tetraphenylethylene (TPE), the archetypal AIEgen.[6][7] Its simple, propeller-shaped structure and robust AIE characteristics have made it a cornerstone for research and development in materials science, chemical sensing, and biomedicine.[4][6][8] This guide provides an in-depth exploration of the core mechanism governing the AIE phenomenon in TPE derivatives, offers field-proven experimental protocols for its characterization, and discusses its implications for researchers, scientists, and drug development professionals.

The Core Mechanism: Restriction of Intramolecular Motion (RIM)

The widely accepted mechanism underpinning the AIE effect in TPE and its derivatives is the Restriction of Intramolecular Motion (RIM) .[9][10] This overarching principle can be further dissected into two key components: Restriction of Intramolecular Rotation (RIR) and Restriction of Intramolecular Vibration (RIV).[1][9][11]

In a dilute solution, the four phenyl rings of a TPE molecule act as dynamic rotors, constantly rotating and vibrating.[7] Upon photoexcitation, the molecule can readily dissipate its absorbed energy through these low-frequency rotational and vibrational motions, which serve as efficient non-radiative decay channels.[9][12] This rapid, energy-wasting process outcompetes the radiative decay (fluorescence), rendering the molecule non-emissive.[10]

However, the scenario changes dramatically in the aggregated state. This can be induced by adding a poor solvent to a solution of the AIEgen or in the solid state.[10] Physical constraint from neighboring molecules or a rigid matrix (like a polymer) effectively locks the phenyl rotors.[9][12][13] This physical hindrance blocks the non-radiative decay pathways.[1] With its primary energy dissipation route obstructed, the excited molecule is forced to release its energy through the radiative pathway, resulting in strong light emission.[1][9][13]

Caption: The RIR mechanism illustrating the two states of a TPE molecule.

Experimental Validation of the AIE Mechanism

The RIM hypothesis is not merely theoretical; it is substantiated by a wealth of experimental evidence. The following protocols outline key experiments used to validate and characterize the AIE behavior of TPE derivatives.

Protocol 1: AIE Measurement in Solvent/Anti-Solvent Mixtures

This is the quintessential experiment to confirm AIE activity. The rationale is to induce aggregation by gradually adding a poor solvent (anti-solvent) to a solution of the TPE derivative in a good solvent.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the TPE derivative in a good solvent, such as tetrahydrofuran (THF), at a concentration of 10⁻⁵ M.

-

Solvent Titration: In a series of cuvettes, prepare mixtures of THF and water (the anti-solvent) with varying water fractions (ƒw), typically from 0% to 90%. The total volume and AIEgen concentration should be kept constant across all samples.

-

Photoluminescence (PL) Measurement: Record the PL spectra for each mixture using a fluorescence spectrophotometer. The excitation wavelength should be set at the absorption maximum of the TPE derivative.

-

Data Analysis: Plot the PL intensity at the emission maximum against the water fraction. A sharp increase in PL intensity, typically observed at high water fractions (e.g., >70%), is a hallmark of AIE.[7][14]

Expected Results:

A typical AIEgen will show negligible fluorescence in pure THF (ƒw = 0%). As the water fraction increases, the molecules begin to aggregate, leading to a dramatic enhancement in fluorescence intensity.

| Water Fraction (ƒw, %) | Relative PL Intensity (a.u.) | Emission Max (nm) | Quantum Yield (ΦF, %) |

| 0 (Pure THF) | 1.5 | ~380 | < 0.1 |

| 40 | 5.2 | ~385 | 0.5 |

| 60 | 25.8 | ~470 | 4.1 |

| 80 | 450.3 | ~475 | 65.2 |

| 90 | 890.1 | ~475 | 88.5 |

Table 1: Representative photophysical data for a TPE derivative in THF/water mixtures. Data is illustrative.

Protocol 2: Viscochromism & Temperature Studies

To further validate the RIR mechanism, the effect of environmental viscosity and temperature can be investigated. Increasing the solvent viscosity or lowering the temperature physically restricts intramolecular motions, which should lead to an increase in fluorescence even without aggregation.

Methodology (Viscosity):

-

Prepare solutions of the TPE derivative in solvents with different viscosities (e.g., mixtures of THF and glycerol).

-

Measure the PL intensity and quantum yield in each solvent mixture.

-

A positive correlation between viscosity and emission intensity provides strong support for the RIM mechanism.

Methodology (Temperature):

-

Record the PL spectra of a TPE derivative solution at various temperatures (e.g., from 77 K to 298 K).

-

A significant increase in emission at lower temperatures, where molecular motions are frozen, further corroborates the RIM model.

Caption: A streamlined workflow for the synthesis and validation of AIE in TPE derivatives.

Applications in Drug Development and Biomedical Research

The unique "turn-on" fluorescence of TPE-based AIEgens upon aggregation makes them exceptionally suited for biological applications, where high signal-to-noise ratios are paramount.[6] Unlike traditional dyes that may be quenched in the crowded cellular environment, AIEgens thrive.

-

Cellular Imaging: AIEgens can be functionalized to target specific organelles or biomolecules. Their fluorescence is activated upon binding or accumulation, allowing for clear visualization with minimal background noise.[3][6]

-

Biosensing: The emission of TPE derivatives can be designed to respond to specific analytes (ions, enzymes, pH), making them powerful tools for diagnostics.[6]

-

Drug Delivery and Theranostics: AIEgens can be incorporated into drug delivery systems to monitor drug release and biodistribution in real-time.[6] This "theranostic" approach combines therapy and diagnostics, enabling personalized medicine.[6] For instance, AIE-active nanoparticles can carry a chemotherapeutic agent while simultaneously reporting on their location and accumulation in tumor tissue through fluorescence imaging.[3]

Conclusion

The discovery of aggregation-induced emission, with tetraphenylethylene as its flagship example, has fundamentally altered the landscape of luminescent materials. The core mechanism, elegantly explained by the Restriction of Intramolecular Motion (RIM) model, is rooted in the prevention of non-radiative decay pathways in the aggregated state. This guide has detailed the theoretical underpinnings and provided robust, validated experimental protocols for characterizing this fascinating phenomenon. For professionals in drug development and biomedical research, the unique properties of TPE-based AIEgens offer powerful solutions to long-standing challenges in imaging, sensing, and therapy, paving the way for next-generation diagnostic and therapeutic platforms.

References

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. Dual fluorescence of tetraphenylethylene-substituted pyrenes with aggregation-induced emission characteristics for white-light emission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrocycles and cages based on tetraphenylethylene with aggregation-induced emission effect - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic connotations of restriction of intramolecular motions (RIM) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Restriction of intramolecular motions: the general mechanism behind aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States [mdpi.com]

The "Light-Up" Revolution: A Technical Guide to Aggregation-Induced Emission and the Photophysical Properties of AIEgens

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular luminogens, a paradigm shift has occurred, challenging a long-held principle of photophysics. For decades, the phenomenon of aggregation-caused quenching (ACQ) dictated that the aggregation of fluorescent molecules would invariably lead to a dimming of their light emission. This limitation significantly hampered the development of high-performance materials for applications requiring strong solid-state luminescence. However, the discovery of Aggregation-Induced Emission (AIE) has turned this concept on its head, paving the way for a new generation of "light-up" probes with unprecedented capabilities in diagnostics, therapeutics, and materials science.

This technical guide provides an in-depth exploration of AIEgens—the molecules behind this fascinating phenomenon. We will delve into the fundamental principles governing their unique photophysical properties, provide detailed experimental protocols for their characterization, and showcase their transformative applications in drug development and biomedical research.

From Quenching to Emission: The Dawn of the AIE Era

The story of AIE begins with the observation of an anomalous photophysical event. In 2001, Professor Ben Zhong Tang and his team reported that a series of silole derivatives, which were virtually non-emissive in dilute solutions, became intensely luminescent upon aggregation. This counterintuitive finding, termed Aggregation-Induced Emission, opened a new frontier in materials science.

The key to understanding AIE lies in the concept of Restriction of Intramolecular Motion (RIM) . In dilute solutions, AIEgen molecules are in a free, dynamic state. Upon excitation with light, they can dissipate the absorbed energy through various non-radiative pathways, primarily via intramolecular rotations and vibrations. These motions act as efficient channels for energy loss, preventing the molecule from emitting light.

However, in the aggregated state, these intramolecular motions are physically constrained. The molecules are packed together, hindering their ability to rotate or vibrate freely. This restriction effectively blocks the non-radiative decay channels, forcing the excited molecule to release its energy through the radiative pathway of fluorescence, resulting in strong light emission.

Figure 1: The mechanism of Aggregation-Induced Emission (AIE).

Unveiling the Photophysical Characteristics of AIEgens

The unique properties of AIEgens make them highly attractive for a variety of applications. Their key photophysical characteristics include:

-

High Solid-State Quantum Yield: Unlike traditional fluorophores, AIEgens exhibit high fluorescence quantum yields in the aggregated or solid state.

-

Large Stokes Shift: AIEgens often display a significant separation between their maximum absorption and emission wavelengths, which is advantageous for minimizing self-absorption and improving signal-to-noise ratios in imaging applications.

-

Excellent Photostability: The rigidified structure of aggregated AIEgens often leads to enhanced resistance to photobleaching compared to their monomeric counterparts.

-

Tunable Emission: The emission color of AIEgens can be tuned across the visible and near-infrared (NIR) spectrum through chemical modifications.

Quantitative Comparison of AIEgen Photophysical Properties

The following table summarizes the photophysical properties of several representative AIEgens, highlighting their performance in different states.

| AIEgen | Solvent/State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |

| TPE-BBT | Nanoparticles in water | - | >1000 | 1.8% (absolute) | |

| Crystals | - | >1000 | 10.4% (absolute) | ||

| LOCK-0 | 99% THF/water | 523 | - | - | |

| LOCK-1 | 99% THF/water | 523 | - | - | |

| LOCK-2 | 99% THF/water | 473 | - | - |

Note: This table provides a snapshot of representative AIEgens. The photophysical properties can vary significantly based on the specific molecular structure and the aggregation conditions.

Experimental Characterization of AIEgens: A Step-by-Step Guide

The characterization of AIEgens involves a series of experiments designed to probe their unique photophysical behavior. These protocols are designed to be self-validating, with each step providing a clear expected outcome that confirms the AIE phenomenon.

Protocol 1: Induction and Confirmation of Aggregation-Induced Emission

Objective: To qualitatively and quantitatively demonstrate the AIE characteristics of a synthesized compound.

Materials:

-

AIEgen of interest

-

A "good" solvent in which the AIEgen is highly soluble (e.g., Tetrahydrofuran - THF)

-

A "poor" solvent in which the AIEgen is insoluble (e.g., Water)

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Dynamic Light Scattering (DLS) instrument

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the AIEgen in the good solvent (e.g., 1 mM in THF).

-

Solvent-Mixture Preparation: Create a series of solutions with varying fractions of the poor solvent (e.g., 0%, 10%, 20%, ..., 90%, 99% water in THF). The final concentration of the AIEgen should be kept constant (e.g., 10 µM).

-

Fluorescence Spectroscopy:

-

Measure the fluorescence emission spectra of each solution using a fluorometer.

-

Expected Outcome: A gradual increase in fluorescence intensity should be observed as the fraction of the poor solvent increases, indicating the formation of aggregates and the onset of AIE.

-

-

UV-Vis Spectroscopy:

-

Measure the UV-Vis absorption spectra of the same series of solutions.

-

Expected Outcome: Changes in the absorption spectrum, such as the appearance of a scattering tail at longer wavelengths, can provide further evidence of aggregate formation.

-

-

Dynamic Light Scattering (DLS):

-

Measure the particle size distribution in the solutions with high fractions of the poor solvent.

-

Expected Outcome: The presence of nanoparticles with a defined size distribution confirms the formation of aggregates.

-

Figure 2: Experimental workflow for the characterization of AIEgens.

Protocol 2: Quantum Yield Measurement in the Aggregated State

Objective: To determine the fluorescence quantum yield (Φ) of the AIEgen in its aggregated state.

Materials:

-

AIEgen aggregates (prepared as in Protocol 1)

-

Integrating sphere coupled to a fluorometer

-

A reference fluorophore with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄)

Methodology:

-

Absolute Quantum Yield Measurement (Integrating Sphere):

-

Place the cuvette containing the AIEgen aggregates in the integrating sphere.

-

Measure the emission spectrum and the scattering of the excitation light.

-

The instrument software will calculate the absolute quantum yield based on the ratio of emitted photons to absorbed photons.

-

-

Relative Quantum Yield Measurement (Reference Method):

-

Measure the absorbance and integrated fluorescence intensity of both the AIEgen aggregate solution and the reference fluorophore solution at the same excitation wavelength.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Protocol 3: Fluorescence Lifetime Measurement

Objective: To measure the fluorescence lifetime of the AIEgen in both the dissolved and aggregated states.

Materials:

-

Time-Correlated Single Photon Counting (TCSPC) system

-

Pulsed laser source

-

AIEgen solutions (dissolved and aggregated)

Methodology:

-

Instrument Setup: Configure the TCSPC system with the appropriate laser wavelength and repetition rate.

-

Data Acquisition:

-

Measure the fluorescence decay profile of the AIEgen in the dissolved state.

-

Measure the fluorescence decay profile of the AIEgen in the aggregated state.

-

-

Data Analysis:

-

Fit the decay curves to an exponential function to determine the fluorescence lifetime (τ).

-

Expected Outcome: A significantly longer fluorescence lifetime is expected in the aggregated state compared to the dissolved state, as the non-radiative decay pathways are suppressed.

-

Applications in Drug Development and Research

The unique "light-up" nature of AIEgens makes them ideal candidates for a wide range of applications in drug development and biomedical research, where high signal-to-noise ratios are crucial.

Theranostics: Combining Therapy and Diagnostics

AIEgens can be engineered to create theranostic agents that simultaneously deliver a therapeutic payload and provide real-time feedback on treatment efficacy. For instance, an AIEgen can be conjugated to a prodrug. In its inactive state, the AIEgen is non-emissive. Upon enzymatic activation at the target site, the drug is released, and the AIEgen is liberated, leading to aggregation and a "turn-on" fluorescence signal that confirms drug delivery and activation.

Figure 3: AIEgen-based theranostic workflow.

High-Contrast Bioimaging and Sensing

The "off-on" switching capability of AIEgens is highly advantageous for bioimaging and sensing applications. Probes can be designed to be non-emissive in aqueous environments and to light up upon binding to a specific target, such as a protein, enzyme, or metal ion. This results in a high signal-to-background ratio, enabling sensitive and specific detection.

Monitoring Drug Delivery and Release

AIEgens can be encapsulated within drug delivery vehicles, such as nanoparticles or polymers. The release of the drug from the carrier can be monitored by the change in the AIEgen's fluorescence. For example, the AIEgen can be co-loaded with a drug in a quenched state. Upon drug release, the AIEgen de-aggregates and its fluorescence is turned on, providing a real-time readout of the drug release kinetics.

Future Perspectives

The field of AIE is rapidly evolving, with ongoing research focused on the development of new AIEgens with improved photophysical properties, such as near-infrared (NIR) emission for deep-tissue imaging and two-photon absorption for high-resolution microscopy. The continued exploration of AIE phenomena promises to unlock even more innovative applications in personalized medicine, disease diagnostics, and advanced materials.

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1,2,2-Triphenylvinyl)benzoic Acid

Preamble: Beyond the Structure – Unveiling Functional Properties

In the landscape of advanced functional materials, 4-(1,2,2-Triphenylvinyl)benzoic Acid (TPVBA) emerges as a molecule of significant interest. As a derivative of the archetypal tetraphenylethylene (TPE) core, its importance lies not merely in its chemical structure but in its remarkable photophysical behavior.[1][2] TPVBA is a prominent member of the class of molecules known as Aggregation-Induced Emission Luminogens (AIEgens).[3][4] These materials defy conventional photophysics by being virtually non-emissive in dilute solutions but intensely fluorescent upon aggregation or in the solid state.[2] This guide provides a comprehensive technical overview of the essential spectroscopic techniques required to verify the identity, purity, and unique AIE characteristics of TPVBA, offering field-proven insights for researchers in materials science, sensing, and drug development.

The unique properties of AIEgens stem from the mechanism of Restriction of Intramolecular Motion (RIM).[5] In solution, the multiple phenyl rings of the TPE core undergo constant rotational and vibrational motions, providing efficient non-radiative pathways for excited-state energy to dissipate as heat.[6] However, in an aggregated state, these intramolecular motions are physically hindered. This spatial constraint effectively blocks the non-radiative decay channels, forcing the excited molecule to release its energy radiatively, resulting in strong fluorescence.[5] The appended benzoic acid moiety is a critical design choice, providing a versatile carboxylic acid handle for covalent conjugation to biomolecules, polymers, or surfaces, thereby enabling the development of advanced sensors and bioimaging agents.[1][7][8]

This document is structured to provide not just procedural steps but the causal logic behind them, ensuring that each characterization method serves as a self-validating system for the next.

Molecular Identity and Structural Verification

A foundational step in any analysis is the unambiguous confirmation of the molecule's chemical structure. While various synthetic routes exist, a common approach involves the carboxylation of a halogenated TPE precursor.[8] Regardless of the synthesis method, rigorous spectroscopic verification is paramount.

Molecular Structure of TPVBA

The structure combines the propeller-shaped TPE core with a para-substituted benzoic acid group. This non-planar geometry is crucial for inhibiting π–π stacking in the aggregated state, a phenomenon that typically quenches fluorescence in traditional planar dyes.[2][5]

Caption: Molecular representation of this compound (TPVBA).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating the precise atomic arrangement of a molecule. It provides definitive proof of the covalent framework by probing the chemical environments of ¹H (proton) and ¹³C (carbon) nuclei.[9]

-

Sample Preparation: Dissolve 5-10 mg of the synthesized TPVBA powder in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), within a standard 5 mm NMR tube.[10]

-

Causality: Deuterated solvents are essential as they are "invisible" in ¹H NMR, preventing massive solvent signals from overwhelming the much smaller signals from the analyte.[10] DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[10][11]

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is critical for resolving the complex aromatic region of TPVBA.

-

Analysis: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

The spectrum is validated by matching the observed signals and their integrals to the expected proton environments in the TPVBA structure.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl Rings (unsubstituted) | ~ 7.0 – 7.4 | Multiplet (m) | 15H |

| Benzoic Acid Ring (protons ortho to -COOH) | ~ 7.9 – 8.1 | Doublet (d) | 2H |

| Benzoic Acid Ring (protons meta to -COOH) | ~ 7.2 – 7.4 | Doublet (d) | 2H |

| Carboxylic Acid (-COOH) | > 10 (typically ~12-13 in DMSO-d₆) | Broad Singlet (br s) | 1H |

Note: The exact chemical shifts can vary slightly based on solvent and concentration.

-

Sample Preparation: A more concentrated sample is required. Dissolve 50-100 mg of TPVBA in 0.6 mL of the chosen deuterated solvent.[10]

-

Data Acquisition: Acquire the spectrum in a proton-decoupled mode to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment.

-

Analysis: Identify the signals corresponding to the aromatic, vinylic, and carboxyl carbons.

The presence of signals in the distinct regions of the ¹³C spectrum confirms the major structural components.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | > 165[11] |

| Vinylic Carbons (C =C ) & Substituted Aromatics | 125 – 150 |

| Unsubstituted Aromatic Carbons | 120 – 135[11] |

Functional Group Identification

While NMR confirms the carbon-hydrogen framework, Fourier-Transform Infrared (FT-IR) spectroscopy provides direct evidence for the presence of key functional groups by detecting their characteristic vibrational frequencies.

Expertise-Driven Protocol: FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most efficient and requires minimal preparation. Place a small amount of dry TPVBA powder directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be taken and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

Data Interpretation and Validation: FT-IR

The FT-IR spectrum serves as a molecular fingerprint. For TPVBA, the key is to confirm the presence of the carboxylic acid group and the extensive aromatic system.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 – 3300 | Very broad, strong |

| C-H Stretch (Aromatic) | 3000 – 3100 | Sharp, medium[12] |

| C=O Stretch (Carboxylic Acid) | 1680 – 1710 | Strong, sharp[13] |

| C=C Stretch (Aromatic) | 1450 – 1610 | Multiple sharp peaks[13] |

The presence of the very broad O-H stretch and the strong C=O carbonyl peak provides definitive confirmation of the carboxylic acid functionality.

Photophysical Characterization: The AIE Phenomenon

The defining feature of TPVBA is its aggregation-induced emission. This section details the workflow to experimentally induce, measure, and validate this property using UV-Visible and Fluorescence Spectroscopy.

Caption: Experimental workflow for the characterization of Aggregation-Induced Emission.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to identify the wavelengths of light the molecule absorbs, which correspond to electronic transitions within its π-conjugated system.[14] This information is critical for selecting the optimal excitation wavelength for fluorescence studies.

-

Sample Preparation: Prepare a dilute solution of TPVBA (~10⁻⁵ M) in a UV-transparent solvent such as tetrahydrofuran (THF).

-

Data Acquisition: Use a matched pair of quartz cuvettes, one for the sample and one for a pure solvent blank. Scan the absorbance from approximately 250 nm to 500 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λ_max). This peak, typically arising from the π-π* transition of the TPE core, is the most efficient wavelength to use for exciting the molecule. For TPE derivatives, this is often in the 330-380 nm range.

Fluorescence Spectroscopy: Proving the AIE Effect